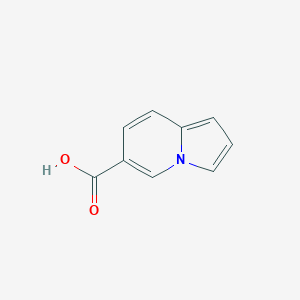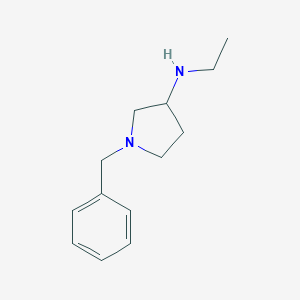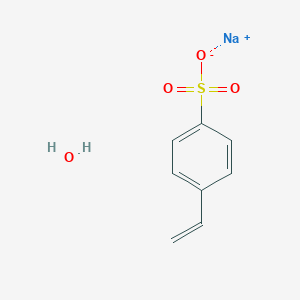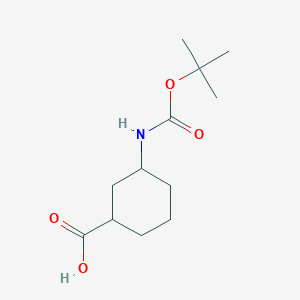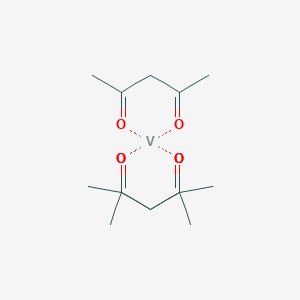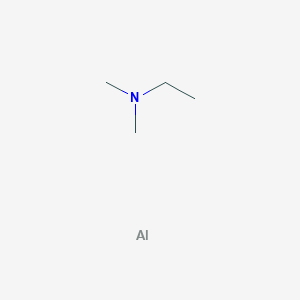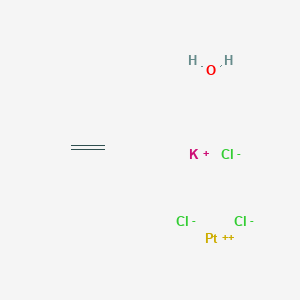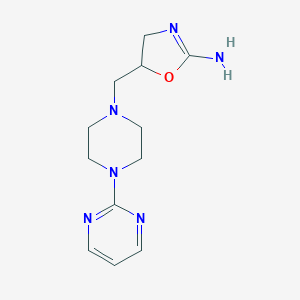
3-(tétrahydro-2H-pyran-4-yl)azétidine
Vue d'ensemble
Description
3-(Tetrahydro-2H-pyran-4-yl)azetidine (THPA) is an organic compound and a derivative of azetidine. It is a cyclic molecule with a five-membered ring containing four carbon atoms and one nitrogen atom. It is a colorless liquid at room temperature and is used in the synthesis of pharmaceuticals and other organic compounds. THPA is also known as 4-azetidinone, 4-hydroxyazetidine, and 4-hydroxy-3-pyranone.
Applications De Recherche Scientifique
Inhibiteurs de la kinase ATM (Ataxia Telangiectasia Mutated)
Le composé a été utilisé dans le développement d'inhibiteurs puissants, sélectifs et disponibles par voie orale de la kinase ATM (Ataxia Telangiectasia Mutated) . Ces inhibiteurs, tels que AZD0156, ont démontré le potentiel antitumoral de l'inhibition de l'ATM lorsqu'ils sont combinés à des agents induisant des cassures double brin de l'ADN dans des modèles de xénogreffes chez la souris .
Synthèse de 2H-pyranes
Le composé est impliqué dans la synthèse de 2H-pyranes . Les 2H-pyranes sont un motif structurel présent dans de nombreux produits naturels et constituent un intermédiaire stratégique clé dans la construction de nombreuses de ces structures .
Détection des cassures simple brin (SSB) de l'ADN
Le couplage du composé avec l'électrophorèse sur gel alcalin a été rapporté pour améliorer le processus de détection des cassures simple brin (SSB) dans l'ADN .
Synthèse de dérivés d'acides aminés hétérocycliques
Le composé a été utilisé dans la synthèse de nouveaux dérivés d'acides aminés hétérocycliques contenant des cycles azétidine et oxétane . Ces dérivés ont été synthétisés par couplage croisé de Suzuki-Miyaura à partir de l'hybride bromé pyrazole-azétidine correspondant avec des acides boroniques .
Synthèse d'éthers d'oxétane et d'azétidine
Le composé a été utilisé dans la synthèse de 3,3-disubstitués éthers d'oxétane et d'azétidine . Ces éthers sont synthétisés en activant sélectivement les alcools benzyliques tertiaires des cycles à 4 chaînons à l'aide d'une catalyse acide de Brønsted et en réagissant avec des alcools simples pour former les éthers et maintenir le cycle oxétane intact .
Développement d'isostères d'ester
Le composé a été utilisé dans le développement d'isostères d'ester
Mécanisme D'action
Target of Action
The primary target of 3-(tetrahydro-2H-pyran-4-yl)azetidine is the Ataxia Telangiectasia Mutated (ATM) Kinase . ATM kinase plays a crucial role in the DNA damage response pathway, which is essential for maintaining genomic stability .
Mode of Action
3-(tetrahydro-2H-pyran-4-yl)azetidine interacts with ATM kinase, inhibiting its function . This inhibition disrupts the DNA damage response pathway, potentially leading to increased sensitivity to DNA-damaging agents .
Biochemical Pathways
The inhibition of ATM kinase by 3-(tetrahydro-2H-pyran-4-yl)azetidine affects the DNA damage response pathway . This pathway is responsible for detecting and repairing DNA damage, and its disruption can lead to genomic instability .
Pharmacokinetics
The compound has good permeability in MDCK cells overexpressing MDR1 and moderate aqueous solubility . These properties suggest that 3-(tetrahydro-2H-pyran-4-yl)azetidine could have a favorable absorption, distribution, metabolism, and excretion (ADME) profile, potentially leading to good bioavailability .
Result of Action
The inhibition of ATM kinase by 3-(tetrahydro-2H-pyran-4-yl)azetidine can lead to increased sensitivity to DNA-damaging agents . This could potentially be leveraged for therapeutic purposes, particularly in the context of cancer treatment where DNA-damaging agents are commonly used .
Action Environment
The action of 3-(tetrahydro-2H-pyran-4-yl)azetidine can be influenced by various environmental factors. For instance, the presence of other drugs or substances that affect the function of ATM kinase could potentially impact the efficacy of 3-(tetrahydro-2H-pyran-4-yl)azetidine . Additionally, factors that affect the compound’s stability, such as pH and temperature, could also influence its action .
Propriétés
IUPAC Name |
3-(oxan-4-yl)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-3-10-4-2-7(1)8-5-9-6-8/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQNDLQSKUSZEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590970 | |
| Record name | 3-(Oxan-4-yl)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
550369-51-2 | |
| Record name | 3-(Oxan-4-yl)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

